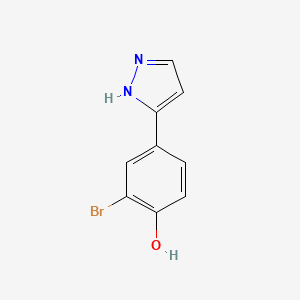
2-bromo-4-(1H-pyrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of phenol and pyrazole, with a bromine atom attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a bromine atom and a pyrazole ring attached . The compound has an average mass of 239.069 Da and a monoisotopic mass of 237.974167 Da .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.7±0.1 g/cm³, a boiling point of 406.5±30.0 °C at 760 mmHg, and a flash point of 199.6±24.6 °C . Its water solubility at 25 °C is 1281 mg/L .Aplicaciones Científicas De Investigación
Environmental Concentrations and Toxicology of Brominated Phenols
- Brominated phenols, such as 2,4,6-Tribromophenol, are widely produced and found ubiquitously in the environment. These compounds serve as intermediates in the synthesis of brominated flame retardants and possess pesticidal properties. Despite their widespread use, there is limited knowledge about their toxicokinetics and toxicodynamics. The environmental relevance of these compounds, including their degradation products and structural isomers, underscores the need for further research into their effects and behaviors (Koch & Sures, 2018).
Pharmacological Properties of Pyrazolyl Compounds
- Pyrazolines, a class of compounds including pyrazolyl derivatives, are recognized for their diverse biological activities. Research has extensively explored their use as antimicrobial, anti-inflammatory, and anticancer agents. The structural versatility of pyrazolines allows for their application in a wide range of therapeutic areas, highlighting the potential for compounds like 2-bromo-4-(1H-pyrazol-5-yl)phenol to serve as key scaffolds in drug development (Shaaban, Mayhoub, & Farag, 2012).
Environmental and Health Impacts of Brominated Flame Retardants
- Novel brominated flame retardants, including derivatives of bromophenols, have been found in various matrices such as indoor air, dust, consumer goods, and food. Their rising application necessitates further studies on their occurrence, fate, and potential health risks. Some derivatives have been identified in significant concentrations, raising concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Removal and Degradation of Phenolic Compounds
- The removal of phenolic compounds from wastewater is a critical environmental challenge. Various techniques, including biological and enzymatic treatments, have been explored for their efficiency in degrading phenolic pollutants. These approaches offer insights into potential methods for mitigating the environmental impact of brominated phenols and related compounds (Cordova Villegas et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-6(1-2-9(7)13)8-3-4-11-12-8/h1-5,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDHDEUPBDWOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2652466.png)
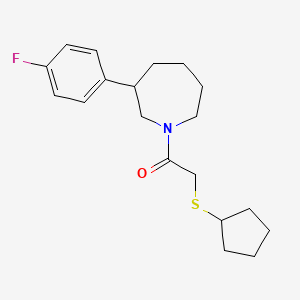
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652469.png)
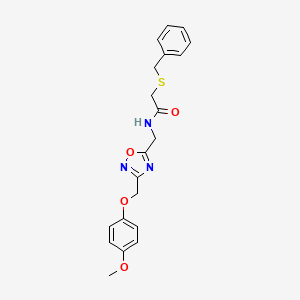
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)
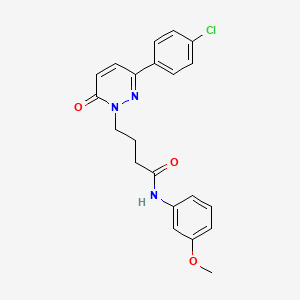
![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)
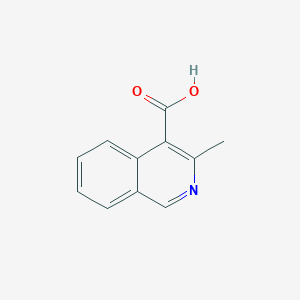
![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)
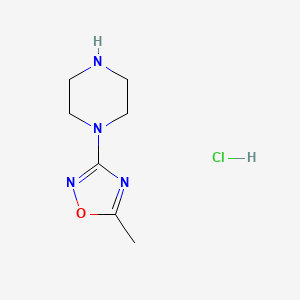

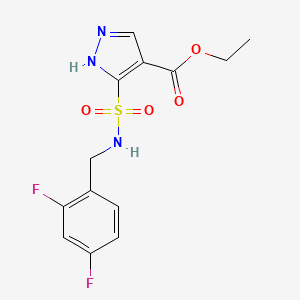
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)
